molecular formula C10H13NO3 B3222539 Methyl 3-((1R)-1-amino-2-hydroxyethyl)benzoate CAS No. 1213570-07-0

Methyl 3-((1R)-1-amino-2-hydroxyethyl)benzoate

Cat. No. B3222539
CAS RN: 1213570-07-0
M. Wt: 195.21
InChI Key: KKARUQMLVLNEAR-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-((1R)-1-amino-2-hydroxyethyl)benzoate, also known as MHAEB, is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. It is a derivative of benzoic acid and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of Methyl 3-((1R)-1-amino-2-hydroxyethyl)benzoate is not fully understood, but it is believed to act through multiple pathways. It has been shown to activate the Nrf2-ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes. Methyl 3-((1R)-1-amino-2-hydroxyethyl)benzoate also inhibits the NF-κB pathway, which is involved in inflammation and cancer. Additionally, Methyl 3-((1R)-1-amino-2-hydroxyethyl)benzoate has been found to modulate the expression of various genes and proteins involved in apoptosis, cell cycle regulation, and angiogenesis.
Biochemical and Physiological Effects:
Methyl 3-((1R)-1-amino-2-hydroxyethyl)benzoate has been found to exhibit various biochemical and physiological effects in different cell types and animal models. It has been shown to reduce oxidative stress and inflammation by increasing the expression of antioxidant enzymes and reducing the production of pro-inflammatory cytokines and chemokines. Methyl 3-((1R)-1-amino-2-hydroxyethyl)benzoate has also been found to induce apoptosis and inhibit cell proliferation in cancer cells. In addition, Methyl 3-((1R)-1-amino-2-hydroxyethyl)benzoate has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One of the major advantages of Methyl 3-((1R)-1-amino-2-hydroxyethyl)benzoate is its versatility in different fields of research. It can be used in vitro and in vivo to study its effects on various cell types and animal models. Methyl 3-((1R)-1-amino-2-hydroxyethyl)benzoate is also relatively stable and easy to synthesize in large quantities. However, one of the limitations of Methyl 3-((1R)-1-amino-2-hydroxyethyl)benzoate is its potential toxicity at high doses, which requires careful dosage and administration in experiments.

Future Directions

There are several future directions for research on Methyl 3-((1R)-1-amino-2-hydroxyethyl)benzoate. One area of focus is the development of more potent and selective analogs of Methyl 3-((1R)-1-amino-2-hydroxyethyl)benzoate for therapeutic applications. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of Methyl 3-((1R)-1-amino-2-hydroxyethyl)benzoate in animal models and humans. Additionally, the role of Methyl 3-((1R)-1-amino-2-hydroxyethyl)benzoate in other diseases and conditions, such as diabetes and cardiovascular disease, is an area of potential research. Finally, the use of Methyl 3-((1R)-1-amino-2-hydroxyethyl)benzoate as a tool for studying the molecular mechanisms of oxidative stress, inflammation, and cancer is an exciting direction for future research.
Conclusion:
Methyl 3-((1R)-1-amino-2-hydroxyethyl)benzoate is a synthetic compound that has been widely studied for its potential therapeutic properties in various fields of research. It exhibits various biochemical and physiological effects and has been found to act through multiple pathways. Methyl 3-((1R)-1-amino-2-hydroxyethyl)benzoate has advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, Methyl 3-((1R)-1-amino-2-hydroxyethyl)benzoate is a promising compound for the development of new therapies for various diseases and conditions.

Scientific Research Applications

Methyl 3-((1R)-1-amino-2-hydroxyethyl)benzoate has been extensively studied for its potential therapeutic properties in various fields of research, including neuroscience, cancer, and inflammation. It has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. In cancer research, Methyl 3-((1R)-1-amino-2-hydroxyethyl)benzoate has been shown to induce apoptosis and inhibit tumor growth in vitro and in vivo. Inflammation is also a major focus of research for Methyl 3-((1R)-1-amino-2-hydroxyethyl)benzoate, as it has been found to suppress pro-inflammatory cytokines and chemokines.

properties

IUPAC Name

methyl 3-[(1R)-1-amino-2-hydroxyethyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-10(13)8-4-2-3-7(5-8)9(11)6-12/h2-5,9,12H,6,11H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKARUQMLVLNEAR-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC(=C1)[C@H](CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-((1R)-1-amino-2-hydroxyethyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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